(1-Bromobutan-2-yl)cyclobutane
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Overview
Description
(1-Bromobutan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromobutane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cyclobutane typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings . This reaction can be carried out under thermal or photochemical conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or ethers, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
(1-Bromobutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Bromobutan-2-yl)cyclobutane exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures . The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Bromobutane: A primary haloalkane with similar reactivity but without the cyclobutane ring.
Cyclobutane: A simple cycloalkane that lacks the bromobutane substitution.
2-Bromobutane: Another haloalkane with a different substitution pattern.
Uniqueness: (1-Bromobutan-2-yl)cyclobutane is unique due to the combination of the cyclobutane ring and the bromobutane group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H15Br |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-bromobutan-2-ylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
QLJZYLCBDRRQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCC1 |
Origin of Product |
United States |
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